The compound 5,6-Dichloropyridin-3-ol has garnered attention in various fields of research due to its potential applications and biological activities. The dichloropyridine moiety, in particular, has been identified as a key structural component in the development of novel pharmacological agents. Research has focused on the synthesis, mechanism of action, and potential applications of derivatives of dichloropyridine, including their role as P2X(7) receptor antagonists, their interaction with proteins such as bovine serum albumin (BSA), and their inhibitory effects on ecto-5'-nucleotidase and nitric oxide production1234.
Pharmacology and Medicinal Chemistry: The dichloropyridine derivatives have shown promise as anti-inflammatory agents due to their ability to antagonize the P2X(7) receptor, which plays a crucial role in inflammation and pain. Optimized compounds from this class have demonstrated potent activity in inhibiting cytokine release and inflammatory signaling pathways1.
Biochemistry and Protein Interaction Studies: The binding of dichloropyridine derivatives to proteins such as BSA has been investigated, providing insights into the drug-protein interactions that could influence the distribution and efficacy of these compounds in biological systems3.
Chemical Synthesis and Material Science: The domino reaction of 3-chlorochromones with aminoheterocycles, leading to the synthesis of various heterocyclic compounds including pyrazolopyridines and benzofuropyridines, has been developed. These products not only exhibit strong fluorescence, which could be useful in material science for optical applications, but also show significant ecto-5'-nucleotidase inhibition properties, which could be relevant in medicinal chemistry2.
Immunology and Inflammation Research: The inhibitory effects of 2-amino-4,6-dichloropyrimidines on nitric oxide production in immune cells position these compounds as potential therapeutic agents for diseases where the immune system plays a critical role. The absence of cytotoxic effects in these studies further underscores their therapeutic potential4.
The synthesis of 5,6-Dichloropyridin-3-ol typically involves chlorination reactions starting from pyridin-3-ol. One common method is the direct chlorination using chlorine gas in the presence of iron(III) chloride as a catalyst. This reaction is performed under controlled conditions to ensure selective chlorination at the desired positions on the pyridine ring.
The molecular structure of 5,6-Dichloropyridin-3-ol can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The structure features:
5,6-Dichloropyridin-3-ol undergoes several chemical reactions due to its functional groups:
The mechanism of action for 5,6-Dichloropyridin-3-ol involves its interaction with biological systems, particularly in enzyme inhibition and protein-ligand interactions. The compound has been investigated for its potential therapeutic properties against various diseases:
5,6-Dichloropyridin-3-ol has diverse applications across several fields:
The compound is systematically named 5,6-dichloropyridin-3-ol according to International Union of Pure and Applied Chemistry (IUPAC) rules, reflecting a pyridine ring hydroxylated at position 3 and chlorinated at adjacent positions 5 and 6. Its molecular formula is C₅H₃Cl₂NO, with a molecular weight of 163.99 g/mol, as confirmed by multiple chemical databases and commercial suppliers [2] [3] [4]. The SMILES notation (OC₁=CN=C(Cl)C(Cl)=C₁) and InChIKey (GMHPKIGFTDRQBP-UHFFFAOYSA-N) provide unambiguous machine-readable descriptors for chemical structure representation and database searches [2] [10].
Key molecular descriptors include:
Table 1: Atomic Composition and Descriptors
Property | Value |
---|---|
Molecular formula | C₅H₃Cl₂NO |
Exact mass | 162.9597 Da |
Heavy atom count | 9 |
Rotatable bonds | 0 |
Aromatic rings | 1 (pyridine) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows a predominant molecular ion peak at m/z 163.96645 [M+H]⁺, with fragmentation patterns including loss of OH (m/z 145.95643) and Cl (m/z 128.97852) [10]. Collision cross-section (CCS) values aid structural identification in ion mobility spectrometry:
Infrared (IR) Spectroscopy:Key absorptions include:
Ultraviolet-Visible (UV-Vis) Spectroscopy:Absorption maxima occur at ~270 nm (π→π* transition of the aromatic system) and ~310 nm (n→π* transition involving the hydroxyl and pyridine nitrogen) [4].
Table 2: Predicted Spectroscopic Signatures
Technique | Key Features |
---|---|
¹H NMR | δ 6.5 (H4), 7.8 (H2), 9.5 (OH) |
ESI-MS | m/z 163.97 [M+H]⁺; 145.96 [M+H-H₂O]⁺ |
IR | 750–800 cm⁻¹ (C-Cl), 1500–1650 cm⁻¹ (C=C/C=N) |
UV-Vis | λ_max 270 nm, 310 nm |
No experimental crystal structure of 5,6-dichloropyridin-3-ol has been deposited in the Crystallography Open Database (COD) or Cambridge Structural Database (CSD) as of 2025 [5]. Computational models (density functional theory) predict near-planarity of the pyridine ring due to conjugation between the hydroxyl group and ring π-system. The chlorine atoms introduce steric and electronic perturbations:
The absence of crystallographic data contrasts with related compounds like 2,6-dichloropyridin-3-ol derivatives, which exhibit crystallographically confirmed dimeric packing via hydrogen bonding [5].
Isomeric dichloropyridinols exhibit distinct physicochemical and electronic properties due to halogen positioning:
Positional Isomerism Effects:
Electronic Properties:
Table 3: Isomeric Dichloropyridinols Comparison
Isomer | CAS Number | Key Distinguishing Properties |
---|---|---|
5,6-Dichloropyridin-3-ol | 110860-92-9 | Moderate dipole (4.2 D); substitution at C6 preferred |
2,6-Dichloropyridin-3-ol | 104317 (PubChem) | Steric inhibition at C2; intramolecular H-bonding |
4,6-Dichloropyridin-3-ol | 1196157-47-7 | Electron-withdrawing C4-Cl; higher hydroxyl pKa (~8.2) |
3,5-Dichloropyridin-4-ol | Not available | Symmetric structure; high melting point |
Biological Relevance:The 5,6-dichloro configuration is integral to pharmacophores in efflux pump inhibitors (e.g., pyridylpiperazine derivatives), where its electronic profile enhances binding to bacterial transmembrane proteins like AcrB. Isomers like 2,6-dichloro lack this activity due to steric mismatches [8].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9